molecular formula C20H14N4 B12296776 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

Cat. No.: B12296776
M. Wt: 310.4 g/mol
InChI Key: AJAJNSMOHATVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine is a heterocyclic compound that features a unique structure with three pyridine rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its structural rigidity and electronic properties make it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the condensation of 2,6-dipyridin-2-ylpyridine with 3-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a biological probe due to its ability to bind to metal ions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine primarily involves its ability to coordinate with metal ions. The compound’s nitrogen atoms act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand with two pyridine rings.

    1,10-Phenanthroline: Another widely used ligand with a similar structure.

    Terpyridine: A tridentate ligand with three pyridine rings.

Uniqueness

2,6-Dipyridin-2-yl-4-pyridin-3-ylpyridine is unique due to its specific arrangement of three pyridine rings, which provides a distinct electronic environment and steric properties. This uniqueness allows it to form complexes with different geometries and properties compared to other similar ligands.

Properties

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

2,6-dipyridin-2-yl-4-pyridin-3-ylpyridine

InChI

InChI=1S/C20H14N4/c1-3-10-22-17(7-1)19-12-16(15-6-5-9-21-14-15)13-20(24-19)18-8-2-4-11-23-18/h1-14H

InChI Key

AJAJNSMOHATVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.